2-Butanol, 1-(phenylthio)-

Description

Significance of Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are of paramount importance in the field of organic synthesis. lookchem.comnih.gov Their utility stems from the unique properties of the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), each imparting distinct reactivity to the molecule. chemicalbook.com This versatility allows sulfur-containing groups to be used as activating groups, directing groups, and precursors to other functionalities. chemicalbook.comoup.com

Thioethers, or sulfides, are a fundamental class of organosulfur compounds characterized by a C-S-C linkage. chemicalbook.com They are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.com The sulfur atom in a thioether can be readily oxidized to a sulfoxide and then to a sulfone, providing a pathway to modulate the electronic nature and reactivity of the molecule. oup.com Furthermore, the sulfur group can be removed under specific conditions, making it a useful temporary functional group in a multi-step synthesis.

The Role of Chiral Alcohols and Thioethers as Key Synthons

In the pursuit of enantiomerically pure compounds, particularly for pharmaceutical applications, the use of chiral synthons—stereochemically defined building blocks—is a cornerstone of modern asymmetric synthesis. oup.comwikipedia.org Chiral alcohols are an exceptionally versatile class of such synthons. bio-rad.com The hydroxyl group can be incorporated directly into target molecules, serve as a handle for introducing other functional groups, or be transformed into a good leaving group to facilitate carbon-carbon bond formation. bio-rad.com

Similarly, chiral thioethers are gaining increasing attention as valuable intermediates. oup.comwikipedia.org The synthesis of chiral thioethers can be challenging due to the potential for sulfur to poison metal catalysts often used in asymmetric reactions. wikipedia.org However, biocatalytic methods and other novel strategies have emerged to provide access to these important compounds. oup.comwikipedia.org When a molecule contains both a chiral alcohol and a thioether moiety, as in the case of 2-Butanol (B46777), 1-(phenylthio)-, it becomes a powerful bifunctional building block, enabling complex and stereocontrolled synthetic routes.

Overview of 2-Butanol, 1-(phenylthio)- as a Versatile Building Block

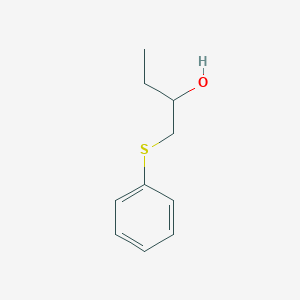

2-Butanol, 1-(phenylthio)-, also known by its alternative IUPAC name 4-(phenylthio)-2-butanol, is a chiral secondary alcohol that contains a phenylthio group. This structure makes it a highly useful intermediate in enantioselective synthesis. It belongs to a class of enantioenriched alcohols bearing a phenylthio group that have proven valuable in the preparation of complex cyclic compounds.

The true utility of 2-Butanol, 1-(phenylthio)- lies in its role as a member of the "chiral pool," providing a readily accessible source of stereochemistry. Researchers have demonstrated its successful application as a precursor in the highly enantioselective synthesis of naturally occurring spiroketal pheromones. oup.comnih.gov Its bifunctional nature allows for a sequence of reactions where both the hydroxyl and the phenylthio groups are strategically manipulated to build complex molecular frameworks with high levels of stereocontrol.

Structure

3D Structure

Properties

CAS No. |

79345-23-6 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

1-phenylsulfanylbutan-2-ol |

InChI |

InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |

InChI Key |

KGDLDWVKFUCUME-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC1=CC=CC=C1)O |

Origin of Product |

United States |

Chemical and Physical Properties

Detailed experimental data for the physical properties of 2-Butanol (B46777), 1-(phenylthio)- are not widely reported in publicly available literature. However, its fundamental properties can be tabulated.

Table 1: Physical Properties of 2-Butanol, 1-(phenylthio)-

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄OS | nist.gov |

| Molecular Weight | 182.28 g/mol | nist.gov |

| CAS Number | 67210-33-7 (for racemic mixture) | nist.gov |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Density | Not specified in available literature | |

| Solubility | Not specified in available literature |

Spectroscopic Data

While specific spectra are often contained within primary research articles, the key expected spectroscopic features of 2-Butanol (B46777), 1-(phenylthio)- can be described. IR spectra have been recorded for this compound, confirming its functional groups. oup.com

Table 2: Expected Spectroscopic Features of 2-Butanol, 1-(phenylthio)-

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -CH(OH)- | ~3.7-4.0 ppm (multiplet) |

| -CH₂SPh | ~2.8-3.2 ppm (multiplet) | |

| -OH | Broad singlet, variable shift | |

| -CH₂CH(OH)- | ~1.5-1.7 ppm (multiplet) | |

| -CH₃ | ~1.2 ppm (doublet) | |

| Aromatic (Ph-S) | ~7.2-7.5 ppm (multiplet) | |

| ¹³C NMR | -C(OH) | ~67-72 ppm |

| -CSPh | ~35-40 ppm | |

| -CH₂CH(OH)- | ~30-35 ppm | |

| -CH₃ | ~20-25 ppm | |

| Aromatic (Ph-S) | ~125-135 ppm | |

| IR Spectroscopy | O-H stretch | ~3300-3400 cm⁻¹ (broad) |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-O stretch | ~1050-1150 cm⁻¹ |

Synthesis of 2 Butanol, 1 Phenylthio

A key challenge in utilizing chiral molecules is their efficient and stereoselective synthesis. For 2-Butanol (B46777), 1-(phenylthio)-, biocatalysis has emerged as a powerful method for preparing it in high enantiomeric purity.

A notable method involves the asymmetric reduction of the corresponding ketone, 4-(phenylthio)-2-butanone. The yeast Pichia farinosa has been shown to mediate this reduction, affording (R)-4-(phenylthio)-2-butanol in high yield and good enantioselectivity. nih.govnetlify.app

Key research findings include:

Substrate: 4-(phenylthio)-2-butanone

Biocatalyst: Pichia farinosa (IAM 4682)

Product: (R)-4-(phenylthio)-2-butanol

Yield: 90% nih.govnetlify.app

Enantiomeric Excess (ee): 91% nih.govnetlify.app

For applications requiring even higher enantiomeric purity, a subsequent kinetic resolution step can be employed. The contaminating (S)-enantiomer can be selectively oxidized using the microorganism Rhodococcus rhodochrous, leaving the desired pure (R)-enantiomer. nih.govnetlify.app This dual-biocatalytic approach provides a highly effective route to this valuable chiral building block.

Synthetic Utility and Chiral Building Block Applications

2-Butanol (B46777), 1-(phenylthio)- as a Chiral Auxiliary and Synthon

As a chiral synthon, 2-Butanol, 1-(phenylthio)- provides a pre-existing stereocenter that can be incorporated into a target molecule, thereby influencing the stereochemical outcome of subsequent reactions. The phenylthio moiety is not merely a passive spectator; it serves as a handle for further chemical transformations, including oxidation to the corresponding sulfoxide (B87167) or sulfone, or its removal via reductive desulfurization.

The "chiral pool" in organic synthesis refers to the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources, such as amino acids, carbohydrates, and terpenes. uni-freiburg.de These molecules serve as valuable starting materials for the synthesis of complex chiral targets. uni-freiburg.de Synthetically prepared, enantiopure compounds that are readily accessible also contribute to this pool.

S-(+)-4-(Phenylthio)-2-butanol, a structurally related compound, has been explicitly identified as a useful addition to the chirality pool. sigmaaldrich.com It can be prepared in high enantiomeric purity, for instance, through the baker's yeast reduction of the corresponding ketone. sigmaaldrich.comfrontiersin.org The availability of such sulfur-containing chiral alcohols in both enantiomeric forms, often through chemoenzymatic methods like stereoselective reduction of precursor ketones, enhances their utility. frontiersin.orglibretexts.orgguidetopharmacology.org The ability to produce these chiral building blocks on a preparative scale makes them attractive for broader applications in asymmetric synthesis. libretexts.org

The value of these synthons is underscored by the importance of producing single enantiomers of drug intermediates and other bioactive molecules, as different enantiomers can exhibit distinct biological activities and safety profiles. uni-freiburg.deacs.org

Enantiomerically enriched 2-Butanol, 1-(phenylthio)- and its analogs serve as precursors to a variety of enantiopure intermediates. The strategic manipulation of the hydroxyl and phenylthio groups allows for the construction of more elaborate chiral structures.

For example, the corresponding ketone, 1-(phenylthio)-2-butanone, can be enantioselectively reduced to furnish either the (S) or (R) alcohol. libretexts.org These chiral alcohols can then be transformed into other useful intermediates. The phenylthio group can be oxidized to a sulfoxide, which can act as a chiral auxiliary in subsequent carbon-carbon bond-forming reactions, controlling the stereochemistry of the newly formed centers.

The versatility of β-hydroxy sulfides as precursors is well-established. They are key intermediates in the synthesis of a range of bioactive compounds. researchgate.net The ability to access these compounds in high enantiomeric purity is therefore of significant interest to synthetic chemists.

Application in the Synthesis of Complex Molecules

The utility of 2-Butanol, 1-(phenylthio)- as a chiral building block is best demonstrated through its application in the total synthesis of complex molecules, including natural products and other biologically active compounds.

A significant application of chiral phenylthio alcohols is in the synthesis of spiroketal pheromones. sigmaaldrich.com For instance, S-(+)-4-(phenylthio)-2-butanol has been employed in a highly enantioselective synthesis of the spiroketal pheromone of the olive fly (Bactrocera oleae). sigmaaldrich.com

In a similar vein, the related chiron (S)-6-phenylthio-2-hexanol was utilized in the synthesis of (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, a bee pheromone with three chiral centers. frontiersin.org These syntheses showcase the effectiveness of using the pre-existing stereocenter of the phenylthio alcohol to control the stereochemistry of the final natural product. The general strategy often involves the coupling of two chiral fragments, one of which is derived from the phenylthio alcohol, followed by cyclization to form the spiroketal core.

The table below summarizes the key chiral synthons derived from phenylthio alcohols and their application in pheromone synthesis.

| Chiral Synthon | Target Pheromone | Organism | Reference |

| S-(+)-4-(Phenylthio)-2-butanol | Olive fly pheromone | Bactrocera oleae | sigmaaldrich.com |

| (S)-6-Phenylthio-2-hexanol | (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane | Bee species | frontiersin.org |

The structural motifs present in 2-Butanol, 1-(phenylthio)-, namely the chiral secondary alcohol and the phenylthio group, are found in various bioactive molecules. Chiral alcohols are crucial intermediates for numerous pharmaceuticals. uni-freiburg.de The phenylthio group, or more broadly, the β-hydroxy sulfide (B99878) moiety, is also a key structural element in a number of biologically active compounds. researchgate.net

The synthesis of such molecules often relies on the availability of enantiopure building blocks. The enantioselective synthesis of β-hydroxy sulfides, for example, through the biocatalytic reduction of the corresponding ketones, provides a direct route to these valuable intermediates. libretexts.org These can then be further elaborated to construct the final bioactive target. While direct synthesis of a specific marketed drug using 2-Butanol, 1-(phenylthio)- as a starting material is not prominently documented in the reviewed literature, its role as a versatile chiral synthon makes it a valuable tool in the broader context of medicinal chemistry research and the development of new bioactive entities.

Isoprenoids are a large and diverse class of natural products built from five-carbon isoprene (B109036) units. The synthesis of chiral isoprenoids often requires access to enantiopure C5 building blocks. While direct application of "2-Butanol, 1-(phenylthio)-" as a C5 isoprenoid synthon is not explicitly detailed in the surveyed literature, structurally related sulfur-functionalized compounds have been utilized for this purpose.

For example, a chemoenzymatic synthesis of (R)- and (S)-4-(phenylsulfonyl)-2-methyl-1-butanol has been reported, with this compound being described as a chiral C5 isoprenoid synthon. This molecule shares the butanol backbone and a phenyl-sulfur group with the title compound. Furthermore, the baker's yeast reduction of sulfur-functionalized prenyl derivatives has been shown to be an effective method for preparing chiral C5-building blocks for terpene synthesis.

These examples suggest that chiral phenylthio alcohols like 2-Butanol, 1-(phenylthio)- are conceptually well-suited to serve as precursors for chiral C5 synthons, even though a specific, documented pathway may not be readily available. The phenylthio group can be strategically manipulated or removed during the synthetic sequence to yield the desired isoprenoid skeleton.

Enantioselective Synthesis of β-Hydroxy Sulfides

The chemical compound "2-Butanol, 1-(phenylthio)-" is a recognized chiral building block in organic synthesis. Extensive investigation of scientific literature and chemical databases, however, indicates that its primary role as a chiral synthon is not in the enantioselective synthesis of other β-hydroxy sulfides. While numerous methods exist for the asymmetric synthesis of β-hydroxy sulfides, such as the catalytic asymmetric reduction of β-keto sulfides lookchem.combeilstein-journals.org and the desymmetrization of meso-epoxides beilstein-journals.org, direct application of "2-Butanol, 1-(phenylthio)-" as a starting material or chiral auxiliary for the synthesis of new, distinct β-hydroxy sulfides is not a documented major application.

The primary synthetic utility of enantiomerically pure forms of "2-Butanol, 1-(phenylthio)-", such as (S)-(+)-4-(phenylthio)-2-butanol, lies in its application as a precursor for natural product synthesis. For instance, it has been effectively used in the highly enantioselective synthesis of spiroketal pheromones. This involves a sequence of reactions where the inherent chirality of the butanol derivative dictates the stereochemical outcome of the final product.

General strategies for the enantioselective synthesis of β-hydroxy sulfides often involve one of the following established routes:

Catalytic Asymmetric Reduction of β-Keto Sulfides: This is a widely employed method where a prochiral β-keto sulfide is reduced using a chiral catalyst and a reducing agent to produce a chiral β-hydroxy sulfide with high enantiomeric excess. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a prominent example of this approach. lookchem.com

Kinetic Resolution: Racemic β-hydroxy sulfides can be resolved through enzymatic or chemical kinetic resolution. For example, lipases are often used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. lookchem.com

Asymmetric Ring-Opening of Epoxides: The reaction of thiols with meso or racemic epoxides in the presence of a chiral catalyst can lead to the formation of enantiomerically enriched β-hydroxy sulfides. beilstein-journals.org

Asymmetric Aldol Reactions: The reaction of an enolate of a thioester with an aldehyde in the presence of a chiral auxiliary or catalyst can provide access to chiral β-hydroxy thioesters, which are precursors to β-hydroxy sulfides.

While "2-Butanol, 1-(phenylthio)-" is a member of the β-hydroxy sulfide class, its documented utility in asymmetric synthesis is focused on leveraging its existing stereocenter for the construction of complex chiral molecules other than new β-hydroxy sulfides. The literature does not currently support its widespread use as a parent structure for the enantioselective generation of other β-hydroxy sulfides.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of solvent or other interacting species. These calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 2-Butanol (B46777), 1-(phenylthio)-, which possesses a chiral center at the C2 position of the butanol chain, DFT is instrumental in studying its stereochemistry. DFT calculations can determine the relative energies of the (R) and (S) enantiomers. While the energies of the enantiomers themselves are identical, DFT can be used to model their interaction with other chiral entities or to predict chiroptical properties like circular dichroism.

In related molecules, DFT has been used to probe the effects of substituents on stereochemical outcomes. For 2-Butanol, 1-(phenylthio)-, calculations would focus on how the electron-donating and sterically bulky phenylthio group influences the geometry and stability of the chiral center compared to simpler alcohols like 2-butanol. nih.gov The method involves optimizing the molecular geometry to find the lowest energy structure and then performing frequency calculations to confirm it as a true minimum on the potential energy surface.

The flexibility of 2-Butanol, 1-(phenylthio)- arises from the rotation around several single bonds, including the C-C bonds in the butyl chain and the C-S bond. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers. This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure.

Energy minimization techniques, such as the steepest descent or conjugate gradient methods, are then applied to locate the local and global energy minima on the potential energy surface. For 2-butanol, studies have identified multiple stable conformers resulting from rotations around the C-C bonds. The introduction of the 1-(phenylthio)- group adds complexity, with rotation around the C1-S bond and the S-Phenyl bond creating additional potential conformers. Computational models would predict the relative energies of these conformers, which are governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of (R)-2-Butanol, 1-(phenylthio)- This table is a hypothetical representation based on typical conformational analysis results for similar molecules and does not represent experimentally verified data.

| Conformer | Dihedral Angle (C2-C1-S-C_phenyl) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| 2 (Local Minimum) | 65° (gauche) | 5.20 | 14.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation and intermolecular interactions.

MD simulations are particularly useful for studying how 2-Butanol, 1-(phenylthio)- behaves in a solvent. In aqueous solutions, the amphiphilic nature of the molecule—with its polar hydroxyl group and nonpolar phenyl and butyl components—would dictate its solvation and aggregation properties. Studies on 2-butanol have shown that it tends to form aggregates or clusters in water at concentrations above 1 M, a behavior driven by the hydrophobic effect. nih.govsioc-journal.cn

For 2-Butanol, 1-(phenylthio)-, the large, hydrophobic phenylthio group would be expected to significantly enhance this tendency to aggregate. MD simulations could model this process, showing how solute molecules orient themselves to minimize the contact of their nonpolar parts with water, potentially forming micelle-like structures. The simulations can also calculate thermodynamic properties like the hydration free energy. For instance, B3LYP-D3(BJ) based models have been used to calculate the hydration free energy of 2-butanol. uark.edu

The hydroxyl group of 2-Butanol, 1-(phenylthio)- is capable of acting as both a hydrogen bond donor and acceptor. MD simulations can explore these interactions in detail, particularly in the context of guest-host chemistry, where the molecule might be encapsulated within a larger host molecule like a cyclodextrin (B1172386) or a clathrate cage. dp.tech

The analysis of the simulation trajectories would involve calculating radial distribution functions (RDFs) to determine the average distance between the alcohol's hydroxyl group and atoms of the host or surrounding solvent molecules. Hydrogen bonding lifetimes and dynamics can also be quantified. Studies on related alcohols in clathrate hydrates have shown the formation of strong guest-host hydrogen bonds, which significantly affect the vibrational spectra of the alcohol's O-H bond. dp.tech For 2-Butanol, 1-(phenylthio)-, simulations would reveal how the bulky phenylthio group sterically influences the ability of the hydroxyl group to form hydrogen bonds within a confined host environment.

Prediction of Spectroscopic Properties (e.g., CD Spectra, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, providing a powerful means to interpret experimental data and confirm molecular structures.

For chiral molecules like 2-Butanol, 1-(phenylthio)-, the prediction of circular dichroism (CD) spectra is of particular interest. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds. Theoretical calculations can predict the CD spectrum, and the agreement between the predicted and experimental spectrum can be used to assign the absolute configuration ((R) or (S)) of the molecule. Studies on phenol (B47542) complexes with (R)-(-)-2-butanol have demonstrated the utility of such predictions in understanding induced circular dichroism. vu.nl

Furthermore, quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically scaled to better match experimental values. For 2-Butanol, 1-(phenylthio)-, calculations would yield distinct frequencies for the O-H stretch, C-S stretch, and various vibrations of the phenyl ring and alkyl chain. Comparing these predicted spectra with experimental results can help identify specific conformers present in a sample. Theoretical predictions of vibrational absorption and vibrational circular dichroism (VCD) spectra for (R)-(-)-2-butanol have been successfully compared with experimental data to analyze its conformational landscape.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in 2-Butanol, 1-(phenylthio)- This table presents hypothetical, unscaled frequency values typical for the specified functional groups based on DFT calculations for analogous structures. These are not experimentally verified data.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3650 |

| Phenyl C-H | Aromatic Stretching | 3050 - 3100 |

| Alkyl C-H | Aliphatic Stretching | 2850 - 2960 |

| Phenyl C=C | Ring Stretching | 1450 - 1600 |

| C-O | Stretching | 1050 - 1150 |

Orbital Correlation Diagrams for Mechanistic Predictions

Orbital correlation diagrams are powerful theoretical tools in computational chemistry used to predict the feasibility and stereochemical outcome of pericyclic reactions. These diagrams are based on the principle of the conservation of orbital symmetry, a concept developed by Robert Burns Woodward and Roald Hoffmann. wikipedia.org The Woodward-Hoffmann rules, which are derived from these diagrams, predict whether a pericyclic reaction is "symmetry-allowed" or "symmetry-forbidden" under specific reaction conditions (thermal or photochemical). chemistryviews.org A symmetry-allowed reaction has a low activation barrier, whereas a symmetry-forbidden reaction faces a significant energy barrier. wikipedia.orgchemistryviews.org

For a molecule like 2-Butanol, 1-(phenylthio)-, which does not possess a conjugated π-system itself, its potential involvement in pericyclic reactions would typically follow a transformation or reaction that generates a reactive intermediate with the necessary array of p-orbitals. For instance, elimination of water from the butanol moiety or other modifications could lead to a conjugated system capable of undergoing electrocyclization or cycloaddition reactions.

Orbital correlation diagrams map the molecular orbitals of the reactants to those of the products, considering the symmetry elements that are maintained throughout the reaction. libretexts.org For a reaction to be thermally allowed, the ground-state electronic configuration of the reactant must correlate with the ground-state electronic configuration of the product. libretexts.org If this correlation leads to an excited state of the product, the reaction is thermally forbidden but may be photochemically allowed. chemistryviews.org

The construction of a correlation diagram involves identifying a symmetry element (e.g., a plane of symmetry or an axis of rotation) that is preserved during the reaction. The molecular orbitals of both the reactant and the product are then classified as either symmetric (S) or antisymmetric (A) with respect to this symmetry element. By connecting the orbitals of the same symmetry, the correlation diagram is established.

While specific experimental or detailed computational studies on the application of orbital correlation diagrams for mechanistic predictions of "2-Butanol, 1-(phenylthio)-" are not prevalent in the literature, the principles can be applied hypothetically to potential pericyclic reactions it might undergo after suitable transformation. For example, if a derivative were prepared that could undergo an electrocyclic ring-closing reaction, the stereochemical outcome would be dictated by the number of π-electrons and the reaction conditions, as summarized by the Woodward-Hoffmann rules. chemistryviews.orglibretexts.org

The predictive power of these rules is a cornerstone of modern organic chemistry, allowing chemists to rationalize the stereospecificity of many concerted reactions. msu.edu The application of these principles is not limited to hydrocarbons and can be extended to heteroatomic systems. Therefore, the presence of sulfur and oxygen atoms in "2-Butanol, 1-(phenylthio)-" would influence the energies of the molecular orbitals but not the fundamental symmetry rules.

To illustrate the application of these principles, the following table summarizes the selection rules for hypothetical electrocyclic reactions involving a derivative of "2-Butanol, 1-(phenylthio)-".

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n+2 | Thermal | Disrotatory |

| 4n+2 | Photochemical | Conrotatory |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of "2-Butanol, 1-(phenylthio)-", offering unparalleled insight into its molecular framework and chiral nature.

The unequivocal assignment of the stereochemistry of "2-Butanol, 1-(phenylthio)-" is achieved through the application of advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques. ipb.ptresearchgate.net 1D ¹H NMR provides initial information on the proton environment, while 2D experiments like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, crucial for identifying adjacent protons within the butyl chain. longdom.org

For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. longdom.org These experiments detect through-space interactions between protons, and the presence or absence of cross-peaks between the protons on the chiral centers can define their relative orientation. Furthermore, the magnitude of vicinal proton-proton coupling constants (³JHH) can be indicative of the dihedral angle between them, offering clues to the conformational preferences and relative stereochemistry. ipb.pt For instance, the coupling constants between protons on the five-membered rings of certain natural products have been used to determine their relative configurations. nih.gov

In more complex scenarios, or to resolve signal overlap, techniques like Total Correlation Spectroscopy (TOCSY) can be employed to reveal entire spin systems. ipb.ptnptel.ac.in Heteronuclear correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the ¹³C signals by correlating them to their directly attached protons or through multiple bonds, respectively. nih.govnptel.ac.in These assignments are fundamental for a complete structural elucidation.

Interactive Table: Key NMR Techniques for Stereochemical Assignment

| NMR Technique | Information Provided | Application to "2-Butanol, 1-(phenylthio)-" |

| 1D ¹H NMR | Chemical environment of protons. | Initial assessment of proton signals and their multiplicities. |

| COSY | Proton-proton (H-H) correlations through bonds. longdom.org | Establishes the connectivity of the butyl chain. |

| NOESY/ROESY | Through-space H-H correlations. longdom.org | Determines the relative stereochemistry of the chiral centers. |

| TOCSY | Identifies all protons within a spin system. ipb.pt | Resolves complex spin systems in case of signal overlap. |

| HSQC | One-bond carbon-proton (C-H) correlations. nih.gov | Assigns carbon signals to their directly attached protons. |

| HMBC | Long-range C-H correlations (2-3 bonds). nih.gov | Confirms the overall carbon framework and connectivity. |

The enantiomeric purity and absolute configuration of "2-Butanol, 1-(phenylthio)-" can be assessed using ligand-based NMR techniques, which involve the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the hydroxyl group of "2-Butanol, 1-(phenylthio)-" to form diastereomers. researchgate.net These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. nih.gov For example, fluorine-containing CDAs can be used, and the analysis of the ¹⁹F NMR spectrum often provides baseline-separated signals for the diastereomers. researchgate.net

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of "2-Butanol, 1-(phenylthio)-". researchgate.net This interaction leads to chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra, enabling the determination of the enantiomeric excess (e.e.). bohrium.comrug.nl The effectiveness of a CSA depends on the strength and nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, between the CSA and the analyte. researchgate.net The use of phosphorus-containing CSAs for the determination of enantiomeric excess by ³¹P NMR is also a powerful method, often providing large chemical shift differences. bohrium.com

Recent advancements have also explored the use of symmetrical achiral molecules as resolving agents, which induce chemical shift non-equivalence in the analyte's NMR spectrum through fast exchange complexation without forming diastereomers. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital tool for both the characterization of "2-Butanol, 1-(phenylthio)-" and for monitoring its synthesis in real-time. researchgate.netmdpi.com Electrospray ionization (ESI) is a common soft ionization technique that produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. nih.gov For "2-Butanol, 1-(phenylthio)-", the molecular ion peak would be expected, although it may be weak in some ionization methods. libretexts.org

Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. nih.govnih.gov The fragmentation of the molecular ion can reveal characteristic losses. For thioethers, common fragmentation pathways include cleavage of the C-S bond. acs.org The presence of the hydroxyl group in "2-Butanol, 1-(phenylthio)-" would likely lead to the loss of a water molecule (18 Da). savemyexams.com

Desorption electrospray ionization mass spectrometry (DESI-MS) has been utilized for the rapid analysis of reaction mixtures, enabling high-throughput screening and reaction monitoring. researchgate.net This technique can be used to follow the progress of the synthesis of "2-Butanol, 1-(phenylthio)-", providing kinetic data and helping to optimize reaction conditions. rug.nl

Interactive Table: Expected Mass Spectrometry Data for "2-Butanol, 1-(phenylthio)-"

| Technique | Ion | m/z (expected) | Significance |

| ESI-MS | [M+H]⁺ | 183.09 | Molecular weight confirmation. |

| MS/MS | [M+H - H₂O]⁺ | 165.08 | Loss of water from the alcohol group. |

| MS/MS | [M+H - C₄H₉O]⁺ | 109.03 | Cleavage of the C-S bond, loss of the butanol moiety. |

| MS/MS | [C₆H₅S]⁺ | 109.03 | Phenylthio cation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions present in "2-Butanol, 1-(phenylthio)-".

Infrared (IR) Spectroscopy: The IR spectrum of "2-Butanol, 1-(phenylthio)-" is characterized by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. nih.govmdpi.com The C-S stretching vibration typically appears in the 700-600 cm⁻¹ region, though it is often weak. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear in the 3000-2850 cm⁻¹ range.

Hydrogen Bonding Studies: The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of hydrogen bonding. d-nb.info In "2-Butanol, 1-(phenylthio)-", both intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom, and intermolecular hydrogen bonding between molecules can occur. Studies on similar systems have shown that O-H···S hydrogen bonds are generally weaker than O-H···O bonds. researchgate.net Vibrational spectroscopy can be used to probe these interactions and their influence on the conformational preferences of the molecule. researchgate.net

X-ray Diffraction and Small/Wide-Angle X-ray Scattering (SAXS/WAXS) for Structural Elucidation of Aggregates and Solid-State Forms

While obtaining a single crystal of "2-Butanol, 1-(phenylthio)-" suitable for X-ray diffraction might be challenging, this technique would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For related phenylthio compounds, X-ray crystallography has been used to examine their structures. oup.com

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for studying the structure of materials on a larger length scale, including aggregates in solution or in the solid state. If "2-Butanol, 1-(phenylthio)-" forms aggregates or self-assembles in certain solvents or conditions, SAXS could provide information on the size, shape, and arrangement of these aggregates. WAXS, on the other hand, gives information about the short-range order and crystallinity within the material.

Electronic Spectroscopy (e.g., Resonant Two-Photon Ionization Spectroscopy) for Electronic Transitions and Fragmentation Pathways

Electronic spectroscopy probes the electronic structure of "2-Butanol, 1-(phenylthio)-" by inducing transitions between electronic energy levels.

UV-Visible Spectroscopy: The UV-Vis spectrum of "2-Butanol, 1-(phenylthio)-" is expected to show absorption bands characteristic of the phenylthio chromophore. Phenylthiophenes, for example, exhibit electronic transitions in the ultraviolet region. oup.com The position of these bands can be influenced by the solvent polarity.

Resonant Two-Photon Ionization (R2PI) Spectroscopy: R2PI is a highly sensitive and selective technique used to study the electronic spectra of jet-cooled molecules. utah.edunih.gov By using one photon to excite the molecule to a specific electronic state and a second photon to ionize it, a mass-resolved electronic spectrum can be obtained. This technique can be used to study the vibronic structure of the excited states of "2-Butanol, 1-(phenylthio)-". ias.ac.in Furthermore, R2PI can be used to investigate fragmentation pathways upon ionization. ias.ac.inhw.ac.uk Studies on related chiral molecules have shown that R2PI can even differentiate between diastereomeric clusters. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of 2 Butanol, 1 Phenylthio

Biocatalysis as a Sustainable Synthetic Strategy

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This strategy is a cornerstone of green chemistry due to the high selectivity (chemo-, regio-, and enantioselectivity) of enzymes, which operate under mild reaction conditions, thereby reducing energy consumption and the formation of unwanted byproducts. nih.govmdpi.com

The presence of a chiral center in 2-Butanol (B46777), 1-(phenylthio)- makes the production of single enantiomers crucial, particularly for applications in pharmaceuticals or agrochemicals where biological activity is often stereospecific. Enzyme-mediated kinetic resolution is a powerful biocatalytic method for separating racemic mixtures. nih.gov This technique relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. scielo.br

Lipases such as Novozym 435, an immobilized form of Candida antarctica lipase B, are widely used for their broad substrate scope and stability in organic solvents. nih.govnih.gov In a typical resolution of a racemic secondary alcohol like 2-Butanol, 1-(phenylthio)-, the alcohol is reacted with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The enzyme selectively catalyzes the transesterification of one enantiomer, yielding an enantioenriched ester and the remaining unreacted alcohol enantiomer. scielo.brnih.gov The efficiency of such a resolution is measured by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. For an ideal kinetic resolution, a conversion of 50% results in products with 100% ee. nih.gov

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) |

|---|---|---|---|---|---|---|

| Novozym 435 | (±)-1-phenylethanol | Vinyl Acetate | n-Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Chiral Alcohol Precursor | Vinyl Acetate | MTBE | ~30 | - | 92 (e.r. 96:4) |

This table presents illustrative data from studies on analogous secondary alcohols to demonstrate the typical efficacy of enzyme-mediated kinetic resolutions. nih.govnih.govmdpi.com

Enzyme cascades, or multi-enzymatic reactions, perform several consecutive transformations in a single reaction vessel, avoiding the need for isolating intermediates, which saves time, resources, and reduces waste. nih.govmdpi.com A potential bienzymatic cascade for the synthesis of enantiopure 2-Butanol, 1-(phenylthio)- could start from the corresponding ketone, 1-(phenylthio)-2-butanone.

This cascade could involve two enantio-complementary alcohol dehydrogenases (ADHs). One ADH could reduce the ketone to the (R)-alcohol, while another could produce the (S)-alcohol. By selecting the appropriate ADH and co-factor recycling system, a highly selective conversion to the desired enantiomer can be achieved. nih.gov Such one-pot systems streamline the synthesis, improve yield, and operate within the green chemistry framework of process intensification. mdpi.com

Utilization of Environmentally Benign Solvents

A significant portion of chemical waste is generated from the use of volatile and often toxic organic solvents. researchgate.net Green chemistry promotes the use of safer, more environmentally benign alternatives. nih.gov The synthesis of 2-Butanol, 1-(phenylthio)- can be made greener by replacing conventional solvents like dichloromethane (B109758) or toluene (B28343) with more sustainable options.

Table 2: Comparison of Conventional and Green Solvents

| Solvent Class | Examples | Environmental/Health Concerns | Green Alternatives | Benefits of Alternatives |

|---|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | Toxic, suspected carcinogens, environmentally persistent | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Derived from renewable sources, lower toxicity |

| Aromatic | Benzene, Toluene | Toxic, volatile organic compounds (VOCs) | Anisole, p-Cymene | Higher boiling points (less volatile), lower toxicity |

| Polar Aprotic | DMF, NMP, DMAc | High boiling points, reproductive toxicity | Cyrene™, Dimethyl carbonate (DMC) | Biodegradable, derived from renewable feedstocks, lower toxicity |

For the synthesis of thioethers, solvents derived from renewable feedstocks, such as bio-based ethanol (B145695) or 2-methyltetrahydrofuran (2-MeTHF), offer excellent alternatives. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability, although its application can be limited by the poor solubility of non-polar organic reactants. researchgate.netjetir.org

Catalyst-Free and Low-Impact Methodologies

Reducing reliance on catalysts, especially those based on heavy or precious metals, is a key green chemistry objective. Where catalysts are necessary, those that are efficient and benign are preferred. Some modern synthetic methods for forming C-S bonds can proceed under catalyst-free conditions, often promoted by microwave irradiation or ultrasound, which can reduce reaction times and energy consumption. nih.gov

Furthermore, solvent-free reactions represent an ideal low-impact methodology. By running reactions with neat reactants, solvent waste is eliminated entirely. For the synthesis of 2-Butanol, 1-(phenylthio)-, a reaction between thiophenol and 1,2-epoxybutane (B156178) could potentially be performed under solvent-free conditions, possibly with gentle heating, to produce the desired product with minimal waste.

Atom Economy Considerations in Synthetic Route Design

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy maximizes the use of raw materials and minimizes waste. primescholars.comresearchgate.net

Route 1: High Atom Economy Synthesis (Addition Reaction)

A highly atom-economical route to 2-Butanol, 1-(phenylthio)- is the base-catalyzed ring-opening of 1,2-epoxybutane with thiophenol.

Reaction: C₄H₈O (1,2-epoxybutane) + C₆H₆S (thiophenol) → C₁₀H₁₄OS (2-Butanol, 1-(phenylthio)-)

Calculation:

Formula Weight of Reactants = FW(C₄H₈O) + FW(C₆H₆S) = 72.11 g/mol + 110.18 g/mol = 182.29 g/mol

Formula Weight of Product = FW(C₁₀H₁₄OS) = 182.29 g/mol

Atom Economy = (FW of Product / FW of Reactants) x 100 = (182.29 / 182.29) x 100 = 100%

This addition reaction is theoretically 100% atom economical as all atoms from the reactants are incorporated into the final product. rsc.org

Route 2: Lower Atom Economy Synthesis (Substitution Reaction)

A less atom-economical route would involve the substitution of a leaving group, such as the synthesis from 1-chloro-2-butanol and sodium thiophenolate (prepared from thiophenol and sodium hydroxide).

Calculation:

Formula Weight of Reactants = FW(C₄H₉ClO) + FW(C₆H₅SH) + FW(NaOH) = 108.57 + 110.18 + 40.00 = 258.75 g/mol

Formula Weight of Product = FW(C₁₀H₁₄OS) = 182.29 g/mol

Atom Economy = (FW of Product / FW of Reactants) x 100 = (182.29 / 258.75) x 100 = 70.5%

This route generates sodium chloride and water as stoichiometric byproducts, significantly reducing the atom economy and creating waste that must be managed. primescholars.com Designing synthetic pathways with a focus on maximizing atom economy is a critical aspect of green chemistry. nih.govmonash.edu

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Butanol, 1-(phenylthio)-, and how can researchers optimize reaction yields?

- Methodology: A three-component domino reaction involving γ-butyrolactam, aromatic aldehydes, and substituted thiophenols, catalyzed by iodine, has been reported to synthesize derivatives with phenylthio groups . For 2-Butanol, 1-(phenylthio)-, analogous protocols can be adapted by substituting γ-butyrolactam with 2-butanol derivatives. Optimizing stoichiometry (e.g., molar ratios of aldehyde to thiophenol) and reaction time under inert conditions (argon/nitrogen) can improve yields.

- Key Parameters: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers characterize the structure of 2-Butanol, 1-(phenylthio)- using spectroscopic and computational tools?

- Techniques:

- NMR: Analyze , , and DEPT-135 spectra to confirm the presence of the phenylthio (-SPh) group and hydroxyl (-OH) proton coupling patterns. Compare with deuterated butanol analogs (e.g., sec-Butanol-d9, CAS 1202864-22-9) for isotopic substitution studies .

- IR: Identify O-H (3200–3600 cm) and C-S (600–700 cm) stretching vibrations .

- Computational: Use DFT calculations (e.g., Gaussian 16) to model molecular geometry and compare with experimental data (e.g., bond lengths, angles) from SDF/MOL files .

Q. What solvents and storage conditions are optimal for maintaining the stability of 2-Butanol, 1-(phenylthio)-?

- Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs like 1-[4-(Phenylthio)phenyl]-1,2-octanedione derivatives . Avoid protic solvents (e.g., water, ethanol) to prevent hydroxyl group reactivity.

- Storage: Store under argon at –20°C in amber vials to minimize oxidation of the thioether group. Monitor degradation via GC-MS over time .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-Butanol, 1-(phenylthio)- in nucleophilic substitution reactions?

- Mechanistic Insight: The phenylthio group acts as a weak electron-withdrawing group, polarizing the adjacent C-O bond in 2-butanol. Steric hindrance from the phenyl ring may slow SN2 reactions but favor SN1 pathways in polar solvents.

- Experimental Design: Compare reaction rates with analogs (e.g., 2-Butanol, 1-(phenylmethoxy)-, CAS 14869-00-2) under identical conditions. Use kinetic isotope effects (e.g., deuterated sec-Butanol-1,1,1-d3, CAS 53716-61-3) to probe transition states .

Q. What computational strategies can predict the thermodynamic properties of 2-Butanol, 1-(phenylthio)-?

- Approach: Utilize NIST Web Thermo Tables to estimate enthalpy of formation () and Gibbs free energy () . Perform MD simulations (e.g., GROMACS) to study solvation effects and diffusion coefficients in non-aqueous media.

Q. How can researchers resolve contradictions in spectroscopic data for phenylthio-substituted alcohols?

- Case Study: Discrepancies in NMR chemical shifts may arise from conformational flexibility (e.g., rotamers of the phenylthio group). Use variable-temperature NMR (VT-NMR) to coalesce split peaks and calculate rotational barriers .

- Validation: Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography data from analogs like 1-[(phenylthio)methyl]-2-cyclohexen-1-ol (CAS 148119-94-2) .

Q. What catalytic systems enhance the regioselectivity of 2-Butanol, 1-(phenylthio)- in cross-coupling reactions?

- Catalysts: Test palladium/copper bimetallic systems (e.g., Pd(OAc)/CuI) for Suzuki-Miyaura couplings. The phenylthio group may act as a directing group, favoring ortho-functionalization of the aromatic ring.

- Optimization: Screen ligands (e.g., PPh, BINAP) and bases (e.g., KCO, CsCO) to control selectivity. Monitor by NMR for ligand coordination .

Methodological Challenges and Solutions

Q. How to develop a robust HPLC/GC-MS protocol for quantifying trace impurities in 2-Butanol, 1-(phenylthio)-?

- Column Selection: Use a C18 reverse-phase column (HPLC) or DB-5MS (GC-MS) with a slow temperature ramp (3°C/min) to separate volatile byproducts.

- Detection: Employ UV-Vis (HPLC, λ = 254 nm) or EI-MS (GC-MS, m/z 100–500) for phenylthio-specific fragments .

Q. What strategies mitigate sulfur-based side reactions during derivatization of 2-Butanol, 1-(phenylthio)-?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.